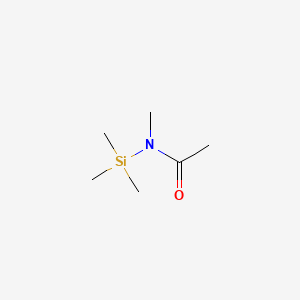
N-Methyl-N-(trimethylsilyl)acetamide
Übersicht
Beschreibung
N-Methyl-N-(trimethylsilyl)acetamide, also known as MSA, is a trialkyl-silyl reagent and a versatile derivatizing agent used in gas chromatography (GC) . It has an empirical formula of C6H15NOSi and a molecular weight of 145.27 .
Molecular Structure Analysis
The molecular structure of N-Methyl-N-(trimethylsilyl)acetamide consists of a central carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom. The nitrogen atom is bonded to a methyl group and a trimethylsilyl group .Chemical Reactions Analysis
N-Methyl-N-(trimethylsilyl)acetamide is primarily used as a derivatizing reagent in gas chromatography (GC). It is involved in the quantification of carbohydrate intermediates in glycation systems and the characterization of damaged products of thymine and cytosine formed by exposure to UV light in a hydrogen peroxide solution .Physical And Chemical Properties Analysis
N-Methyl-N-(trimethylsilyl)acetamide is a liquid at room temperature with a density of 0.904 g/mL at 20 °C. It has a refractive index (n20/D) of 1.439 and boils at 159-161 °C .Wissenschaftliche Forschungsanwendungen
Gas-Liquid Chromatography
N-Methyl-N-(trimethylsilyl)acetamide (N-MNTA) is used in gas-liquid chromatography. For instance, it has been employed in the silylation of lipolysates for chromatographic analysis, where its pyridine solution containing the sample and silylating agent can be directly injected onto the column (Tallent & Kleiman, 1968). Additionally, it is used in the preparation of trimethylsilyl derivatives of sodium salts of organic acids, reducing losses of these acids during lyophilisation by converting them to sodium salts (Poole, Llater, & Orrell, 1976).
Structural and Spectroscopic Analysis
N-MNTA is involved in the synthesis and analysis of various compounds. For example, it was used to prepare 2,2,2-trichloro-N-[(trimethylsilyl)methyl]acetamide and its structural and spectroscopic features were studied using X-ray analysis and quantum chemical calculations (Sterkhova, Lazarev, & Lazareva, 2019).
Chemical Synthesis
Derivatization and Analytical Chemistry
N-MNTA is crucial in the derivatization of various compounds for analytical purposes. For instance, it has been used in the derivatization of anabolic steroids to form ether-TMS and/or enol-TMS derivatives for gas chromatography, enhancing the detection of steroids at ultra-trace levels in complex biological matrices (Meunier-Solère, Maume, André, & Le Bizec, 2005). Also, its role in the silylation of poly-L-lysine hydrobromide to improve dissolution in apolar organic solvents is noted, as it makes solvent processing more accessible for various applications (Beauregard, Hu, Grainger, & James, 2001).
Organic Chemistry and Synthesis
In organic chemistry, N-MNTA is used to facilitate reactions and syntheses. For example, it is involved in the preparation of N,N-dialkylacetamides and their anions for the Peterson-type reaction, demonstrating its utility in organic synthesis processes (Urayama, Inoue, & Sato, 1988). Additionally, it has been used in the synthesis of substituted N-(silatran-1-ylmethyl)acetamides, showing its versatility in producing novel compounds with potential applications (Pukhalskaya et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
While specific future directions for N-Methyl-N-(trimethylsilyl)acetamide are not mentioned in the search results, its use as a derivatizing agent in gas chromatography suggests potential applications in the analysis of various organic compounds . As analytical techniques continue to evolve, the use of derivatizing agents like N-Methyl-N-(trimethylsilyl)acetamide may expand to new areas of research.
Eigenschaften
IUPAC Name |
N-methyl-N-trimethylsilylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NOSi/c1-6(8)7(2)9(3,4)5/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUOBLDKFGCVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064707 | |
| Record name | Acetamide, N-methyl-N-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(trimethylsilyl)acetamide | |
CAS RN |
7449-74-3 | |
| Record name | N-Methyl-N-(trimethylsilyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7449-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Trimethylsilyl-N-methylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007449743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-(trimethylsilyl)acetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-methyl-N-(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-methyl-N-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N-(trimethylsilyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-TRIMETHYLSILYL-N-METHYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0IWF6UKW5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there advantages of using MSTFA over other silylation reagents?
A: Yes, research suggests that MSTFA offers certain advantages over other silylation reagents. For instance, in the synthesis of cyclic acetals, MSTFA proved to be superior to N,O-bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) []. The byproduct of MSTFA, 2,2,2-trifluoro-N-methylacetamide, did not inhibit the catalytic acetalization reaction, unlike the byproducts from BSA and BSTFA. This makes MSTFA a more efficient reagent for this particular application.
Q2: Can you give an example of how MSTFA is used in analytical method development?
A: Certainly. A research study focused on analyzing perfluorinated carboxylic acids (PFCAs) in water samples employed MSTFA as a derivatizing agent []. PFCAs, due to their high polarity, require derivatization prior to GC-MS analysis. The researchers used MSTFA to convert PFCAs into their corresponding trimethylsilyl derivatives, which could be effectively separated and detected using GC-MS.
Q3: The research mentions analyzing house dust. Why is this important, and how is MSTFA involved?
A: House dust can contain a mixture of chemicals, some of which can be harmful to human health, particularly for young children who tend to ingest more dust []. Bisphenol A (BPA), alkylphenols (APs), and alkylphenol ethoxylates (APEOs) are examples of potentially harmful compounds found in house dust. The study used MSTFA to derivatize these compounds, making them suitable for GC-MS analysis, and allowing researchers to determine the levels of these compounds in house dust [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Hydroxymethyl)amino]ethanol](/img/structure/B1585527.png)











